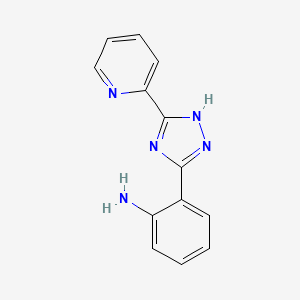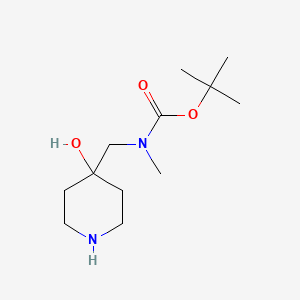
Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Protection of the piperidine nitrogen: This is achieved by reacting piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated using an appropriate oxidizing agent.
Methylation: Finally, the hydroxylated product is reacted with methylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include:
Enzyme inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor modulation: It interacts with cell surface receptors, altering their signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate
- Tert-butyl((4-methylpiperidin-4-yl)methyl)(methyl)carbamate
Uniqueness
Tert-butyl((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14(4)9-12(16)5-7-13-8-6-12/h13,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWLOQIHGWOJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CCNCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)
![N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3020774.png)
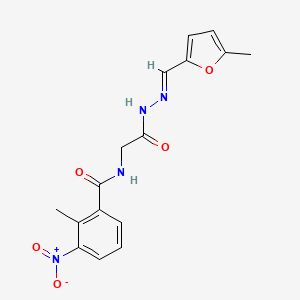
![(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)
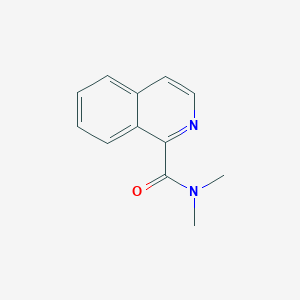
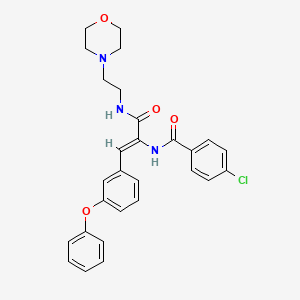
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)
![6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B3020783.png)
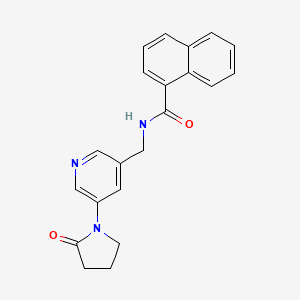
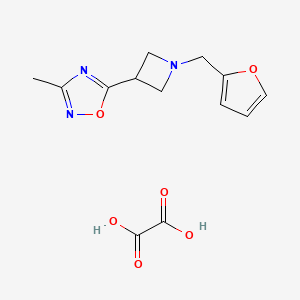
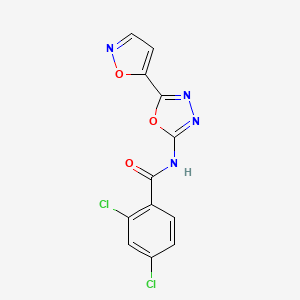
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)
